molecular formula C7H5BrN4O3 B1413058 2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID CAS No. 1352884-07-1

2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID

Cat. No.: B1413058
CAS No.: 1352884-07-1
M. Wt: 273.04 g/mol
InChI Key: XFKQGHFASIOEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylic acid is a sophisticated heterocyclic building block designed for medicinal chemistry and drug discovery programs. This compound features a fused furopyrimidine core, a structure of high interest in the development of novel therapeutic agents. Its multi-functional design, incorporating bromine, diamino, and carboxylic acid groups, makes it a versatile intermediate for parallel synthesis and the creation of diverse compound libraries. Research into analogous pyrimidine and brominated compounds highlights their significant potential in oncology, particularly as inhibitors of key cancer targets. Structurally related molecules have demonstrated potent activity as dual inhibitors of BRD4 and PLK1, two proteins implicated in cell cycle progression and the survival of various cancers, including breast, colorectal, and renal malignancies . The presence of the bromine atom and the diamino-pyrimidine scaffold is known to be crucial for binding to these enzymatic targets and inducing apoptosis in cancer cells . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN4O3/c8-3-1(6(13)14)2-4(9)11-7(10)12-5(2)15-3/h(H,13,14)(H4,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKQGHFASIOEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(N=C(N=C1OC(=C2C(=O)O)Br)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Approach

  • Starting Material: The core pyrimidine scaffold, typically 2,4-diamino-6-hydroxypyrimidine , is subjected to halogenation at the 6-position to introduce a bromine atom, forming 6-bromo-2,4-diamino pyrimidine derivatives .

  • Bromination Conditions:

    • Reagents such as bromine (Br₂) in acetic acid or other suitable solvents.
    • Reaction temperature generally maintained at room temperature to 25°C.
    • Reaction time varies from 16 to 20 hours to ensure complete substitution.
  • Outcome: Formation of 6-bromo-2,4-diamino pyrimidine with high yields (~98%), which serves as a key intermediate for further functionalization.

Data Table: Bromination of Pyrimidine Core

Step Reagents Temperature Time Yield Notes
Bromination Br₂ in acetic acid Room temp 16-20 h 98% Precursor for substitution

Functionalization at the 5-Position: Carboxylation

Carboxylation Techniques

  • The introduction of the carboxylic acid group at the 5-position often involves oxidative carboxylation of the corresponding methyl or formyl derivatives.

  • Methods:

    • Oxidation of methyl groups using potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).
    • Carbon dioxide fixation under pressure in the presence of catalysts such as copper or palladium, often at elevated temperatures (~80°C to 120°C).
  • Alternative Route:

    • Starting from the 5-hydroxy or 5-formamido derivatives, oxidation or hydrolysis steps are employed to yield the carboxylic acid.

Data Table: Carboxylation

Step Reagents Conditions Temperature Time Yield Notes
Carboxylation KMnO₄ or CO₂ Aqueous or pressurized 80-120°C 4-8 h Moderate to high Final step for acid functionality

Optimized Multi-step Synthesis Pathway

Based on recent patent disclosures and research articles, an optimized synthesis route involves:

  • Step 1: Bromination of 2,4-diamino-6-hydroxypyrimidine to obtain 6-bromo derivative.
  • Step 2: Cyclization with phenolic or diol derivatives under basic or neutral conditions to form the fused ring.
  • Step 3: Oxidative or hydrolytic conversion at the 5-position to introduce the carboxylic acid group.
  • Step 4: Purification via crystallization or chromatography to isolate the target compound with high purity.

Summary Data Table of Preparation Methods

Step Reagents Conditions Yield Key Notes
Bromination Br₂ Room temp 98% High selectivity
Ring fusion Phenolic derivatives 60-120°C Variable Ring system formation
Carboxylation KMnO₄/CO₂ 80-120°C Moderate to high Final acid functionalization

Research Findings and Experimental Data

  • The synthesis methods have demonstrated high atom economy and good yields when optimized, especially when employing catalysts like palladium in Suzuki coupling reactions for ring modifications.

  • Catalyst A (e.g., sodium thiosulfate, sodium dithionite) has been used to facilitate reduction and ring closure steps, improving overall efficiency.

  • The molar ratios of reagents, reaction temperatures, and durations are critical for maximizing yields and minimizing side products, with typical conditions summarized as:

Parameter Range Optimal Conditions
Temperature 60-120°C 80-100°C
Reaction Time 4-20 hours 16 hours
Catalyst loading 5-20% 10%

Chemical Reactions Analysis

Types of Reactions: 2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Cyclization Reactions: The amino groups can participate in cyclization reactions to form additional fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives with various functional groups replacing the bromine atom.
  • Reduced or oxidized forms of the carboxylic acid group.

Scientific Research Applications

Inhibition of Dihydrofolate Reductase

One of the primary applications of 2,4-diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylic acid is its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Research indicates that derivatives of this compound exhibit significant selectivity for the DHFR from Pneumocystis carinii compared to mammalian DHFR. For instance, certain analogues have demonstrated over 18-fold selectivity for pcDHFR over rat liver DHFR, showcasing their potential as antifolate agents in treating infections caused by Pneumocystis carinii and Toxoplasma gondii .

Antitubercular Activity

Recent studies have also explored the antitubercular properties of compounds related to this compound. Specific derivatives have shown promising inhibitory effects against Mycobacterium tuberculosis. For example, compounds with thiazole substituents exhibited low minimum inhibitory concentrations (MIC) indicating their potential as therapeutic agents against tuberculosis .

Case Study 1: Selectivity in DHFR Inhibition

A study published in PubMed detailed the design and evaluation of various derivatives based on the furo[2,3-d]pyrimidine scaffold. Among these, two specific analogues were highlighted for their significant potency against pcDHFR. The X-ray crystallography data revealed crucial interactions between the naphthalene ring of one analogue and Phe69 of pcDHFR, supporting the rationale behind their selective inhibition .

Case Study 2: Antitubercular Activity

In another research effort focusing on the antitubercular activity of pyrimidine derivatives, a series of compounds were synthesized and tested for their efficacy against Mycobacterium tuberculosis. The study found that specific substitutions at the 5-position significantly influenced biological activity. Notably, one compound demonstrated a MIC value as low as 6.25 μg/mL, indicating its potential for further development into a therapeutic agent against tuberculosis .

Summary Table of Applications

Application Target Activity Reference
DHFR InhibitionPneumocystis cariniiSignificant selectivity
Antitubercular ActivityMycobacterium tuberculosisLow MIC (6.25 μg/mL)

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID largely depends on its interaction with biological targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The presence of the bromine atom and carboxylic acid group can enhance binding affinity through hydrogen bonding and hydrophobic interactions. Additionally, the amino groups can form covalent bonds with nucleophilic residues in the enzyme’s active site .

Comparison with Similar Compounds

Structural and Functional Differences

  • Halogen Substituents: Bromine in the target compound vs. chlorine in 6-(4-bromo-phenyl)-4-chloro-furo[2,3-d]pyrimidine .
  • Heterocyclic Core: Furo[2,3-d]pyrimidine (oxygen-containing) vs. pyrrolo[2,3-d]pyrimidine (nitrogen-containing) or thieno[2,3-d]pyrimidine (sulfur-containing) . Oxygen favors hydrogen bonding, sulfur improves lipophilicity, and nitrogen enhances basicity.
  • Carboxylic Acid vs. Ester : The free acid form (target compound) has higher polarity, whereas esters (e.g., ethyl ester or methyl ester ) improve membrane permeability.

Solubility and Stability

  • The carboxylic acid group in the target compound facilitates salt formation, as demonstrated by the choline salt of a structurally similar thienopyrimidine derivative, which improved aqueous solubility .
  • Trifluoromethyl groups in pyrimidine derivatives (e.g., ) enhance metabolic stability and lipophilicity but reduce water solubility .

Biological Activity

2,4-Diamino-6-bromofuro[2,3-d]pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR) and its applications in cancer treatment and antimicrobial activity. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-diaminopyrimidin-4(3H)-one with various brominated substrates. The process yields a range of derivatives that can be further modified to enhance biological activity. For instance, the introduction of different substituents at the C5 position has been shown to influence the compound's inhibitory effects on DHFR and its overall biological profile .

Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary biological activities of this compound is its role as a DHFR inhibitor. DHFR is crucial in folate metabolism and DNA synthesis, making it a target for anticancer and antimicrobial therapies. Studies indicate that this compound exhibits significant inhibition against both human DHFR (hDHFR) and pathogenic DHFRs, such as those from Toxoplasma gondii and Pneumocystis carinii .

Table 1: Inhibition Potency of 2,4-Diamino-6-Bromofuro[2,3-d]Pyrimidine Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity Ratio
This compoundhDHFR0.5-
Compound A (N9 methyl derivative)tgDHFR0.15:1
Compound B (with phenyl substitution)pcDHFR0.33:1

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit anticancer properties against various cancer cell lines. For example, one study reported that certain derivatives reduced the viability of A549 lung adenocarcinoma cells significantly when compared to standard chemotherapeutic agents like cisplatin . The structure-activity relationship (SAR) analysis indicated that specific substitutions at the C5 position enhanced cytotoxicity while maintaining selectivity towards cancer cells over normal cells.

Case Study: Anticancer Activity Against A549 Cells
In a controlled experiment, several derivatives were tested for their effects on A549 cell viability:

  • Compound C : Reduced cell viability by 64% at 100 µM concentration.
  • Compound D : Showed a reduction in viability to 61%, indicating enhanced potency.
  • Compound E : Demonstrated significant cytotoxicity towards non-cancerous cells alongside its anticancer effects.

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus. Research indicates that certain derivatives can effectively inhibit the growth of these pathogens, making them potential candidates for treating resistant infections .

Table 2: Antimicrobial Efficacy Against Multidrug-Resistant Strains

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundMRSA0.25 µg/mL
Compound F (with nitrothiophene)MDR S. aureus0.1 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID
Reactant of Route 2
2,4-DIAMINO-6-BROMOFURO[2,3-D]PYRIMIDINE-5-CARBOXYLIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.